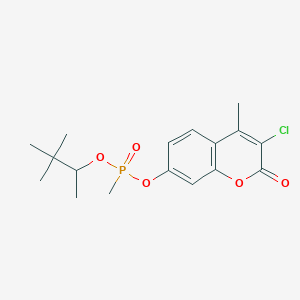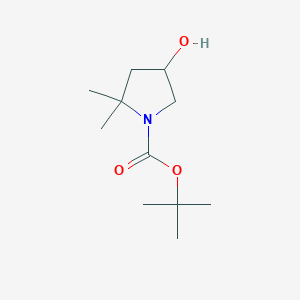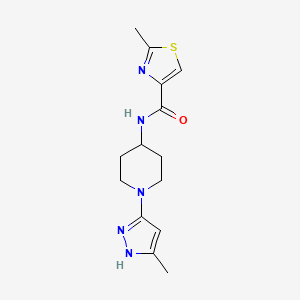![molecular formula C26H17N3S B2439593 2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]- CAS No. 1007052-69-8](/img/structure/B2439593.png)
2-Thiopheneacetonitrile, alpha-[[3-(2-naphthalenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Thiopheneacetonitrile” is a chemical compound with the empirical formula C6H5NS . It is also known by the synonym "2-Thienylacetonitrile" . It has been used as a reagent in the synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres .
Molecular Structure Analysis
The molecular weight of “2-Thiopheneacetonitrile” is 123.18 . The structure of this compound can be represented by the SMILES stringN#CCc1cccs1 . Physical And Chemical Properties Analysis
“2-Thiopheneacetonitrile” is a liquid at room temperature . It has a refractive index of 1.542 (lit.) and a density of 1.157 g/mL at 25 °C (lit.) . It has a boiling point of 115-120 °C/22 mmHg (lit.) and 235-238 °C (lit.) .Aplicaciones Científicas De Investigación
Opto-Electronic Applications
2-Thiopheneacetonitrile derivatives have been explored for their potential in opto-electronic applications. A study by Ramkumar and Kannan (2015) on novel heterocyclic compounds, including thiophene derivatives, demonstrated their utility in opto-electronics due to their blue and green emission properties. These materials were characterized for optical properties like absorption and emission, which are crucial for applications in devices like OLEDs (Ramkumar & Kannan, 2015).
Solar Cell Applications
The application of thiophene derivatives in solar cells is another significant area of research. Cha et al. (2017) investigated the use of alkoxynaphthalene-based conjugated polymers in organic ternary solar cells. Their study found that blends containing these thiophene derivatives exhibited better molecular structure ordering and charge mobility, leading to enhanced solar cell efficiency (Cha, Park, Kwon, & An, 2017).
Organic Thin Film Transistors
Kwon et al. (2011) developed a new semiconducting polymer based on thiopheneacetonitrile derivatives for use in organic thin film transistors (OTFTs) and organic solar cells. This polymer demonstrated a low bandgap and high charge carrier mobility, which are desirable properties for efficient OTFTs (Kwon et al., 2011).
Electrochemical Supercapacitors
Fusalba et al. (2000) explored the use of thiophene polymers, synthesized from α-cyanoethylene thiophene derivatives, as electrode materials in electrochemical supercapacitors. Their study highlighted the importance of the electronic configuration of these polymers on their electrochemical properties, making them suitable for use in supercapacitors (Fusalba, Ho, Breau, & Bélanger, 2000).
Antimicrobial and Anticancer Properties
Some studies, like those by Elewa et al. (2021) and Ashok et al. (2016), have synthesized thiophene derivatives to evaluate their antimicrobial and anticancer properties. These studies contribute to the understanding of the potential medicinal applications of thiophene derivatives (Elewa et al., 2021); (Ashok et al., 2016).
Safety and Hazards
“2-Thiopheneacetonitrile” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if inhaled, swallowed, or in contact with skin . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Propiedades
IUPAC Name |
3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3S/c27-17-22(25-11-6-14-30-25)16-23-18-29(24-9-2-1-3-10-24)28-26(23)21-13-12-19-7-4-5-8-20(19)15-21/h1-16,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYLBMVNARJZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=C(C#N)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)
![4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2439511.png)


![2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2439517.png)

![4-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2439519.png)
![4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439521.png)
![N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2439522.png)


![2-Methyl-3-[[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2439529.png)

![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439532.png)